molecular formula C12H14N2O B2641548 7-amino-3,4,6-trimethyl-2(1H)-quinolinone CAS No. 847985-41-5

7-amino-3,4,6-trimethyl-2(1H)-quinolinone

Cat. No.: B2641548
CAS No.: 847985-41-5
M. Wt: 202.257
InChI Key: GSPDIHHLHQTKJB-UHFFFAOYSA-N
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Description

7-amino-3,4,6-trimethyl-2(1H)-quinolinone: is an organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3,4,6-trimethyl-2(1H)-quinolinone typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3,4,6-trimethylquinoline and appropriate amine sources.

    Reaction Conditions: The reaction conditions often involve heating the starting materials in the presence of a catalyst, such as palladium or copper, under an inert atmosphere.

    Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

7-amino-3,4,6-trimethyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include:

    Oxidized Quinolinones: Products with higher oxidation states.

    Reduced Amines: Compounds with reduced functional groups.

    Substituted Quinolinones: Derivatives with various substituents on the quinolinone ring.

Scientific Research Applications

7-amino-3,4,6-trimethyl-2(1H)-quinolinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-amino-3,4,6-trimethyl-2(1H)-quinolinone involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-3,4,6-trimethyl-2(1H)-quinolinone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinolinones.

Properties

IUPAC Name

7-amino-3,4,6-trimethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-6-4-9-7(2)8(3)12(15)14-11(9)5-10(6)13/h4-5H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPDIHHLHQTKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NC(=O)C(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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